molecular formula C3H5N3O3S B1621658 4-methyl-4H-1,2,4-triazole-3-sulfonic acid CAS No. 29982-43-2

4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Cat. No.: B1621658
CAS No.: 29982-43-2
M. Wt: 163.16 g/mol
InChI Key: JXBIWKLGRGUOTL-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole-3-sulfonic acid is a heterocyclic compound with the molecular formula C3H5N3O3S and a molecular weight of 163.16 g/mol . This compound is characterized by a triazole ring substituted with a methyl group and a sulfonic acid group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid typically involves the reaction of 4-methyl-1,2,4-triazole with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonate esters, reduced triazoles, and various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions enable the compound to modulate enzyme activity and inhibit microbial growth .

Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIWKLGRGUOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394185
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29982-43-2
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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